molecular formula C14H26N2O2 B1292871 Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate CAS No. 1158750-00-5

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Cat. No. B1292871
M. Wt: 254.37 g/mol
InChI Key: HIKNQHIQQLZTQF-UHFFFAOYSA-N
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Description

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate . These compounds are of interest due to their potential as intermediates in the synthesis of various chemical entities, including pharmaceuticals.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized through routes that allow for selective derivatization on the azetidine and cyclobutane rings . This provides access to a chemical space that is complementary to piperidine ring systems, which are common in medicinal chemistry. Similarly, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol .

Molecular Structure Analysis

While the molecular structure of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is not explicitly described in the papers, the structures of related compounds suggest that spirocyclic frameworks are central to their design. These frameworks are characterized by the presence of a spiro linkage that joins two rings at a single carbon atom. The presence of nitrogen atoms within the rings, as seen in the diazaspiro and diazepane systems, is indicative of potential for diverse chemical reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds demonstrate the versatility of spirocyclic and diaza compounds. For example, the tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can undergo selective derivatization, which is crucial for the development of novel compounds . The intramolecular cyclization used in the synthesis of the Rho–kinase inhibitor intermediate showcases the ability to construct chiral centers and complex molecular architectures from simpler starting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate are not detailed in the provided papers. However, the properties of similar compounds, such as solubility, melting points, and stability, can be inferred to be significant for their handling and use in further chemical transformations. The tert-butyl group is commonly used as a protecting group due to its steric bulk and ease of removal under acidic conditions, which would be relevant for the tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate as well .

Scientific Research Applications

Biological Activity and Synthesis

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate and its derivatives, such as those ring-fused with arenes and heteroarenes and/or containing a carbonyl group, show potential in treating a range of disorders. These include obesity, pain, immune system disorders, cell signaling, cardiovascular issues, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

Synthesis Techniques

Efficient syntheses of enantiomers of a related spirodiamine diester from aspartic acid have been described, highlighting the versatility of these compounds in chemical synthesis (Almond-Thynne et al., 2018).

Novel Spiro Structures for Drug Discovery

Inspired by bioactive natural products, novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecane, have been designed for drug discovery. These scaffolds are ready-to-use and can be easily prepared for lead generation in pharmaceutical research (Jenkins et al., 2009).

Divergent Synthesis Applications

A divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones has been established, showing the compound's adaptability in creating a variety of chemically diverse structures (Yang, Xiao-fa, Padilla, & Rotstein, 2008).

Solid-Phase Synthesis

The compound's derivatives have been utilized in microwave-assisted solid-phase synthesis, demonstrating its usefulness in efficient and streamlined chemical synthesis processes (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Antagonistic Properties

Certain derivatives of 3,9-diazaspiro[5.5]undecane have shown potential as CCR8 antagonists, which could be useful in treating chemokine-mediated diseases, especially respiratory diseases (Norman, 2007).

Safety And Hazards

  • Precautionary Statements : P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

For more detailed information, refer to the Enamine product link .

properties

IUPAC Name

tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(16)7-9-15-10-8-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKNQHIQQLZTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649118
Record name tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

CAS RN

1158750-00-5
Record name tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ID Jenkins, F Lacrampe, J Ripper… - The Journal of …, 2009 - ACS Publications
Inspired by the novel spiro structures of a number of bioactive natural products such as the histrionicotoxins, a series of novel spiro scaffolds have been designed and robust syntheses …
Number of citations: 49 pubs.acs.org

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